2,3,4-Trimethoxyaniline

Beschreibung

Historical Overview of Trimethoxyaniline Research

While the historical record of 2,3,4-trimethoxyaniline itself is not extensively documented in early chemical literature, research into polysubstituted anilines dates back to the 19th century. Early work on related isomers, such as the synthesis of 2,4,6-trimethoxyaniline, was reported in the late 19th and early 20th centuries, focusing on the fundamental synthesis and characterization of these novel structures. jst.go.jp The initial interest in these compounds was largely driven by their potential as intermediates in the synthesis of dyes and other organic molecules. chemshuttle.com

In more recent decades, research has shifted significantly towards exploring the specific biological and material properties imparted by the unique substitution patterns of methoxylated anilines. The focus on this compound has grown with the recognition of its utility as a precursor in medicinal chemistry and materials science. Modern research objectives have centered on leveraging its distinct structure to develop targeted therapeutic agents and advanced polymers. Investigations into its role as a key fragment in anticancer drug design, particularly as an inhibitor of cellular processes like microtubule formation, represent a major thrust in the contemporary study of this compound. biosynth.comacs.org

Significance of the Trimethoxyaniline Scaffold in Organic Chemistry

The trimethoxyaniline scaffold, and more broadly the trimethoxyphenyl moiety, is a privileged structure in organic and medicinal chemistry. Its significance stems from its role as a versatile building block and a key pharmacophore in the development of biologically active molecules. a2bchem.comchemimpex.com The presence of multiple methoxy (B1213986) groups on the aromatic ring allows for tailored modifications and influences the molecule's interaction with biological targets. chemimpex.com

In medicinal chemistry, the trimethoxyphenyl group is a well-known feature of many potent anticancer agents, particularly those that function as tubulin polymerization inhibitors. acs.orgmdpi.com This scaffold mimics the trimethoxyphenyl ring of natural products like Colchicine (B1669291) and Combretastatin A4, enabling derivatives to bind to the colchicine binding site on tubulin, disrupt microtubule dynamics, and induce cell cycle arrest and apoptosis in cancer cells. biosynth.comacs.org For instance, research has focused on incorporating the 3,4,5-trimethoxyaniline (B125895) scaffold into novel heterocyclic systems like tetrahydrothieno[2,3-c]pyridines to create potent antiproliferative agents. mdpi.com Similarly, "scaffold hopping" from N-benzyl-3,4,5-trimethoxyaniline has been used to design new classes of potential anticancer compounds. nih.govresearchgate.net

Beyond its role in medicine, the trimethoxyaniline scaffold is a valuable intermediate in the synthesis of dyes, pigments, and agrochemicals. chemshuttle.coma2bchem.com In materials science, it is used to create monomers for high-performance polymers, such as polyimides, which are noted for their thermal stability. ontosight.ai

Scope and Objectives of Research on this compound

The primary scope of research on this compound is centered on its application as a synthetic intermediate in drug discovery and materials science. The main objectives driving current studies include:

Development of Novel Anticancer Agents: A major research focus is the design and synthesis of new molecules incorporating the 2,3,4-trimethoxyphenyl moiety to act as inhibitors of tubulin polymerization. biosynth.com Studies have shown that this compound can be effective in disrupting microtubules in cancer cells. biosynth.com Research aims to create derivatives with high efficacy against various cancer cell lines, including those known to be difficult to treat. acs.org The synthesis of Schiff bases from trimethoxyaniline and their coordination to metal centers, such as Ruthenium(II), is one strategy being explored to develop new metallodrugs that target microtubules. acs.org

Exploration of Other Therapeutic Activities: The compound has been identified as having sympatholytic properties, suggesting it could inhibit the activity of the sympathetic nervous system. smolecule.com This has opened a line of inquiry into its potential for developing treatments for certain cardiovascular conditions.

Advancements in Polymer Chemistry: In materials science, research objectives include using this compound to synthesize specialized nickel complexes. These complexes can act as catalysts for ethylene (B1197577) polymerization, leading to the production of polyethylene (B3416737) with enhanced thermal stability and specific mechanical properties.

Synthesis of Complex Organic Molecules: In synthetic organic chemistry, this compound serves as a versatile starting material. smolecule.com Research involves using it in condensation and coupling reactions to build complex heterocyclic structures, such as pyridopyrimidines and quaternary ammonium (B1175870) aldimines, which may possess unique chemical and biological properties. mdpi.comencyclopedia.pub

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound sigmaaldrich.com |

| Molecular Formula | C₉H₁₃NO₃ lookchem.com |

| Molecular Weight | 183.21 g/mol smolecule.com |

| CAS Number | 50625-48-4 |

| Physical Form | Off-white to beige-brown powder or liquid smolecule.comsigmaaldrich.com |

| Melting Point | 110-113 °C smolecule.com |

| InChI Key | XRARCMOGDHJTAL-UHFFFAOYSA-N sigmaaldrich.com |

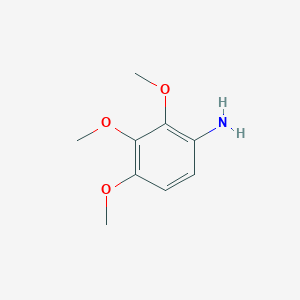

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4-trimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRARCMOGDHJTAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572939 | |

| Record name | 2,3,4-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50625-48-4 | |

| Record name | 2,3,4-Trimethoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 2,3,4 Trimethoxyaniline Derivatives

Electrophilic Aromatic Substitution (EAS) Reactions

The presence of the strongly activating amino group and three activating methoxy (B1213986) groups renders the aromatic ring of 2,3,4-trimethoxyaniline exceptionally electron-rich and thus highly reactive towards electrophiles. wikipedia.org In electrophilic aromatic substitution (EAS), an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org

The directing effects of the substituents determine the position of substitution. Both the amino group and methoxy groups are powerful ortho, para-directors and activating groups. chemistrysteps.com They stabilize the cationic intermediate by donating electron density through resonance. chemistrysteps.com In this compound, the positions ortho and para to the most powerful activating group, the amino group, are C2 and C6 (ortho) and C4 (para). However, the C2 and C4 positions are already substituted. Therefore, electrophilic attack is predominantly directed to the C6 position. The C5 position is also activated, being ortho to the methoxy group at C4 and meta to the amino group, making it a secondary site for substitution.

Common EAS reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) typically occurs rapidly without the need for a Lewis acid catalyst, which is often required for less activated rings.

Nitration: This reaction, using nitric acid (HNO₃) and sulfuric acid (H₂SO₄), introduces a nitro (-NO₂) group. Due to the high reactivity of the aniline (B41778) derivative, the reaction conditions must be carefully controlled to avoid over-substitution and oxidation.

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid (-SO₃H) group.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally not successful with aniline and its derivatives. The basic amino group reacts with the Lewis acid catalyst (e.g., AlCl₃), forming a deactivating complex that inhibits the reaction. chemistrysteps.com

Nucleophilic Aromatic Substitution (NAS) Reactions

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This type of reaction is generally unfavorable for electron-rich aromatic compounds like this compound. The SₙAr mechanism requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. pressbooks.pub These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. nih.gov

Since this compound contains only electron-donating groups (-NH₂ and -OCH₃), it is strongly deactivated towards nucleophilic attack. The high electron density of the ring repels incoming nucleophiles, making the formation of a Meisenheimer complex energetically unfavorable.

However, nucleophilic substitution on an aromatic ring can occur through other pathways under specific conditions:

Via Diazonium Salts: The primary amino group of this compound can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂) at low temperatures. The diazonium group is an excellent leaving group (as N₂ gas) and can be readily displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction.

Benzyne Mechanism: Under extremely harsh conditions, such as reaction with a very strong base like sodium amide (NaNH₂), aryl halides can undergo nucleophilic substitution via an elimination-addition mechanism that proceeds through a highly reactive benzyne intermediate. pressbooks.pub This pathway is not typical for anilines unless they are first converted to a derivative with a suitable leaving group.

Condensation Reactions and Schiff Base Formation

As a primary aromatic amine, this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. du.ac.irnanobioletters.com This reaction is a cornerstone of organic synthesis and involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule. nih.gov

The general mechanism proceeds in two stages:

Addition: The lone pair of electrons on the nitrogen of the aniline attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine is typically unstable and undergoes acid- or base-catalyzed dehydration to eliminate water, resulting in the formation of a carbon-nitrogen double bond (C=N) characteristic of an imine. du.ac.ir

These reactions are often reversible and can be driven to completion by removing the water as it forms. nih.gov Schiff bases derived from this compound are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry as ligands for metal complexes. nanobioletters.comnih.gov

Oxidation Chemistry and Redox Behavior

Anilines are susceptible to oxidation, and the products formed depend on the specific oxidizing agent and reaction conditions used. derpharmachemica.com The electron-donating groups on this compound make it particularly easy to oxidize.

Studies on the oxidation of various methoxy-substituted anilines by tetrabutylammoniumbromochromate (TBABC) in an aqueous acetic acid medium have shown that the primary products are the corresponding azobenzenes. asianpubs.orgresearchgate.net The reaction involves the oxidative coupling of two aniline molecules. For this compound, the expected product would be 2,2',3,3',4,4'-hexamethoxyazobenzene. The reaction is catalyzed by acid. asianpubs.org

Kinetic investigations into the oxidation of substituted anilines by TBABC reveal that the reaction is typically first order with respect to the concentrations of the aniline (substrate), the oxidant (TBABC), and hydrogen ions (H⁺). derpharmachemica.comasianpubs.orgresearchgate.net The requirement for an acid catalyst suggests that the protonated form of the aniline may be involved in the rate-determining step.

The reaction rate is significantly influenced by the substituents on the aromatic ring. Electron-donating groups increase the rate of reaction, while electron-withdrawing groups decrease it. asianpubs.org A study on various methoxy anilines showed the following order of reactivity: 2,4,6-TMA > 2,6-DMA > 2,4-DMA > 3,4,5-TMA > aniline. asianpubs.org This trend highlights the activating effect of methoxy groups on the oxidation process.

Thermodynamic parameters, including the entropy of activation (ΔS#), have been calculated for these reactions. The consistently negative values for ΔS# suggest the formation of a highly ordered activated complex in the transition state of the reaction. orientjchem.org

| Substrate | k₂ (x 10⁻³ L² mol⁻² s⁻¹) | ΔH# (kJ mol⁻¹) | ΔS# (J K⁻¹ mol⁻¹) |

|---|---|---|---|

| Aniline | 1.85 | 45.2 | -152.3 |

| 3,4,5-Trimethoxyaniline (B125895) | 23.4 | 40.1 | -150.1 |

| 2,4-Dimethoxyaniline | 31.6 | 38.5 | -151.7 |

| 2,6-Dimethoxyaniline | 45.7 | 35.8 | -155.2 |

| 2,4,6-Trimethoxyaniline | 68.9 | 32.7 | -160.4 |

Cyclization Reactions and Heterocycle Formation

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of nitrogen-containing heterocyclic compounds. This compound can serve as a precursor for the construction of various heterocyclic ring systems, such as indoles, quinolines, and carbazoles, through intramolecular or intermolecular cyclization reactions. researchgate.net

Several named reactions are employed for this purpose:

Fischer Indole (B1671886) Synthesis: This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which can be prepared from this compound, to form an indole ring.

Skraup and Doebner-von Miller Quinoline (B57606) Syntheses: These methods produce quinolines by reacting an aniline with α,β-unsaturated carbonyl compounds or their precursors (like glycerol in the presence of an oxidizing agent).

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. This compound would first need to be converted to the corresponding phenethylamine derivative to participate.

Palladium-Catalyzed Cyclizations: Modern synthetic methods often use transition metal catalysts, such as palladium, to facilitate C-N and C-C bond formations, enabling the construction of complex heterocycles like carbazoles and acridines from appropriately substituted aniline derivatives. nih.gov

The specific substitution pattern of this compound can influence the regiochemical outcome of these cyclization reactions, leading to the formation of highly substituted and potentially biologically active heterocyclic molecules.

Investigations into Reaction Mechanisms and Intermediates of this compound Derivatives Remain a Niche Area of Study

Detailed investigations into the reaction mechanisms and intermediates specifically involving this compound and its derivatives are not extensively documented in readily available scientific literature. While the general principles of aniline reactivity are well-established, specific mechanistic studies, including kinetic data and the isolation or spectroscopic identification of intermediates for this particular substituted aniline, are limited.

The reactivity of aniline and its derivatives is largely governed by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution, and the steric and electronic effects of other substituents on the ring. In the case of this compound, the three methoxy groups introduce additional electronic and steric factors that would influence reaction pathways and the stability of any intermediates. However, without specific research focusing on this compound, any discussion of its reaction mechanisms remains largely theoretical and extrapolated from studies on other substituted anilines.

For instance, in common reactions such as electrophilic aromatic substitution, the directing effects of the amino and methoxy groups would determine the regioselectivity of the reaction. The interplay between these groups in activating and directing incoming electrophiles would be a key area for mechanistic investigation. Similarly, in nucleophilic substitution reactions or cyclization reactions leading to heterocyclic systems, the substitution pattern of the methoxy groups would significantly impact the electron density and accessibility of reaction sites, thereby influencing the reaction mechanism and the nature of any transient intermediates.

Unfortunately, a comprehensive search of scientific databases does not yield specific studies that provide detailed kinetic data, spectroscopic evidence of intermediates, or computational modeling of reaction pathways for derivatives of this compound. Such research would be necessary to construct a scientifically accurate and detailed account of its chemical reactivity and mechanistic pathways.

Derivatization Strategies and Functionalization of the Trimethoxyaniline Core

Synthesis of Substituted Anilino-Naphthoquinone Derivatives

The reaction between 2,3,4-trimethoxyaniline and various naphthoquinones is a key method for producing anilino-naphthoquinone derivatives. For instance, the reaction of 2-acyl-1,4-naphthoquinones with this compound under aerobic conditions can yield a variety of products, including 2-acyl-3-(substituted-anilino)-1,4-naphthoquinones. rsc.orgnih.gov The reaction conditions, such as the presence of an acid catalyst like cerium(III) chloride (CeCl₃·7H₂O), can influence the outcome, promoting the formation of 2-acyl-3-aminophenyl-1,4-naphthoquinones. nih.gov

The nature of the substituents on both the aniline (B41778) and the naphthoquinone rings plays a significant role in the reaction's progression and the properties of the resulting compounds. For example, reactions of 2,3-dichloro-1,4-naphthoquinone or 2,3-dibromo-1,4-naphthoquinone (B88232) with aniline derivatives lead to the synthesis of various chloro- and bromo-1,4-naphthoquinones. nih.gov These reactions typically proceed in refluxing ethanol (B145695) and can produce yields ranging from 24% to 81%. nih.gov

The resulting anilino-naphthoquinone derivatives are often investigated for their biological activities. The substitution pattern on the aniline ring can be crucial for these activities. nih.gov

Table 1: Synthesis of Anilino-Naphthoquinone Derivatives

| Reactants | Reaction Conditions | Product Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-Acyl-1,4-naphthoquinones + this compound | Aerobic conditions | 2-Acyl-3-(substituted-anilino)-1,4-naphthoquinones, Benzophenanthridinequinones, Benzocarbazoles | Formation of heterocyclic compounds through Michael-type adduct intermediates. | rsc.org |

| 2-Acyl-1,4-naphthoquinones + N,N-dimethylaniline / 2,5-dimethoxyaniline | CeCl₃·7H₂O, "open-flask" | 2-Acyl-3-aminophenyl-1,4-naphthoquinones | Good yields (63-98%) of compounds related to a known Hsp90 inhibitor. | nih.gov |

| 2,3-Dihalo-1,4-naphthoquinones + Aniline derivatives | Refluxing ethanol | Chloro- and Bromo-1,4-naphthoquinones | Yields range from 24-81%; substituent on aniline ring is critical for biological activity. | nih.gov |

Preparation of Pyrrolidone Derivatives

The 2,3,4-trimethoxyphenyl moiety can be incorporated into pyrrolidone structures to generate novel derivatives. A synthetic route to achieve this involves starting with 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid. mdpi.com This core structure can then be further modified. For example, it can be converted into a carbohydrazide, which serves as a versatile intermediate. mdpi.com

From the carbohydrazide, a variety of heterocyclic systems can be synthesized. Reaction with isatin (B1672199) yields hydrazone derivatives. mdpi.com Further transformations can lead to the formation of five-membered heterocycles like 1,3,4-oxadiazolethiones and 4-aminotriazolethiones. mdpi.com These derivatization steps significantly expand the chemical space accessible from the initial trimethoxyphenyl-pyrrolidone scaffold.

Formation of Indole (B1671886) and Thienopyridine Scaffolds

The trimethoxyaniline core is also instrumental in constructing more complex heterocyclic systems like indoles and thienopyridines.

Indole Synthesis: Methoxy-activated indoles can be synthesized through various established methods, including the Fischer, Bischler, and Hemetsberger indole syntheses. chim.it A specific example involves the synthesis of 2-alkoxycarbonyl-3-(3',4',5'-trimethoxyanilino)indole derivatives. This is achieved via a Buchwald-Hartwig amination reaction, where a 3-bromo-indole derivative is coupled with 3,4,5-trimethoxyaniline (B125895) in the presence of a palladium catalyst. cardiff.ac.uk The substituents on the indole nucleus, particularly at the C-6 position, have been found to be important for the biological activity of the resulting compounds. cardiff.ac.uk

Thienopyridine Synthesis: Thienopyridine scaffolds, which are fused heterocyclic systems containing both thiophene (B33073) and pyridine (B92270) rings, can also be prepared using trimethoxyaniline derivatives. For example, 4-(3',4',5'-trimethoxyanilino)-thieno[2,3-d]pyrimidine derivatives have been synthesized. cardiff.ac.uk The synthesis often involves the initial construction of a substituted thieno[2,3-d]pyrimidin-4(3H)-one, which is then chlorinated to form a 4-chlorothieno[2,3-d]pyrimidine (B15048) intermediate. This intermediate can subsequently react with anilines, such as 3,4,5-trimethoxyaniline, to yield the final thienopyridine derivatives. cardiff.ac.uk These compounds are often explored for their potential as enzyme inhibitors. cardiff.ac.uk

Synthesis of Isatin Derivatives

Isatin (1H-indole-2,3-dione) and its derivatives are a significant class of heterocyclic compounds that can be synthesized using various methods, some of which can incorporate the trimethoxyaniline moiety. While classic methods like the Sandmeyer and Stolle syntheses are common for isatin preparation, modern approaches often focus on creating more complex, substituted derivatives. biomedres.usnih.gov

One such approach involves a three-component reaction. For instance, isatin can be reacted with an electron-rich aniline (like a trimethoxyaniline) and a derivative of barbituric acid. uni-rostock.de This reaction, often catalyzed by iodine in ethanol at room temperature, can produce spiro[pyrimido[4,5-b]quinoline-3',5-indoline-2'-one]-3,10-dihydro-2,4-diones in moderate to high yields. uni-rostock.de The specific substitution pattern of the aniline is a key determinant of the reaction's success and the final product structure. uni-rostock.de

Design and Synthesis of Nonclassical Antifolate Analogues

Antifolates are compounds that interfere with the action of folic acid and are used in the treatment of cancer and infectious diseases. They are broadly classified as classical and nonclassical. Nonclassical antifolates are lipophilic and can enter cells by diffusion, bypassing the transport systems required by classical antifolates. nih.govresearchgate.net

The trimethoxyaniline moiety has been incorporated into the design of nonclassical antifolates. For example, novel pyrido[2,3-d]pyrimidine (B1209978) analogs have been synthesized as potent and selective inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folate pathway. nih.gov The synthesis of these compounds can be achieved through a Buchwald-Hartwig coupling reaction, where a substituted aniline is coupled with a protected 2,4-diamino-6-bromo-pyrido[2,3-d]pyrimidine. nih.gov The trimethoxy substitution pattern on the aniline ring is a critical design element intended to enhance the potency and selectivity of these antifolate agents against DHFR from opportunistic pathogens. nih.gov

Incorporation of Trimethoxyaniline into Polymer Backbones

The unique chemical properties of this compound also lend themselves to applications in materials science, specifically in polymer chemistry. The compound can be incorporated into polymer structures to tailor their properties.

One notable application is in the synthesis of α-diimine nickel complexes, which are used as catalysts for ethylene (B1197577) polymerization. smolecule.com By incorporating this compound into the ligand structure of these catalysts, it is possible to influence the properties of the resulting polyethylene (B3416737). This approach has been shown to enhance the thermal stability and achieve high molecular weights of the polymer. smolecule.com Furthermore, this method allows for the production of polyethylene with adjustable branching degrees, which can be useful for creating materials with specific mechanical properties, such as thermoplastic elastomers. smolecule.com The incorporation of strained alkynes into polymer backbones can also be achieved through ring-opening metathesis polymerization, creating functional polymers from a common backbone. uwo.ca

Tailoring Molecular Structures for Specific Chemical Functions

The derivatization of this compound is a prime example of how a core molecular structure can be systematically modified to achieve specific chemical functions. The presence of the three methoxy (B1213986) groups and the amino group on the benzene (B151609) ring allows for a wide range of chemical transformations. a2bchem.com

By selecting appropriate reaction partners and conditions, chemists can synthesize derivatives with tailored properties. For example:

For biological activity: Introducing specific substituents on the aniline ring or coupling it with other heterocyclic systems can lead to compounds with potent and selective inhibitory activity against enzymes like DHFR or protein kinases. nih.govnih.gov

For material properties: Incorporating the trimethoxyaniline moiety into polymer chains can enhance thermal stability and control the mechanical properties of the resulting materials. smolecule.com

This versatility makes this compound a valuable building block in the development of new pharmaceuticals, agrochemicals, and advanced materials. a2bchem.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes that induce a change in the dipole moment. Conversely, a Raman spectrum results from the inelastic scattering of monochromatic light, where the frequency shifts are related to vibrational modes that cause a change in the molecule's polarizability. For a complete structural analysis, these two techniques are often used complementarily.

A theoretical study on the related isomer, 3,4,5-trimethoxyaniline (B125895), has provided a detailed assignment of its vibrational modes. For 2,3,4-Trimethoxyaniline, a similar analysis would be expected to reveal characteristic bands for the N-H stretching of the amine group, C-H stretching of the aromatic ring and methoxy (B1213986) groups, C-N stretching, C-O stretching of the methoxy ethers, and various bending and deformation modes of the benzene (B151609) ring.

Expected Vibrational Modes for this compound:

N-H Stretching: Typically observed in the 3300-3500 cm⁻¹ region as two distinct bands for the symmetric and asymmetric stretches of the primary amine group.

C-H Stretching: Aromatic C-H stretches usually appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups are found just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1400-1650 cm⁻¹ range.

N-H Bending: The scissoring mode of the -NH₂ group typically appears between 1580 and 1650 cm⁻¹.

C-O Stretching: Asymmetric and symmetric stretching of the aryl-ether groups would produce strong bands, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-N Stretching: This vibration is expected in the 1250-1380 cm⁻¹ range.

Without experimental spectra, a definitive data table cannot be constructed.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H-NMR spectrum of this compound, distinct signals would be anticipated for the two aromatic protons, the amine (-NH₂) protons, and the protons of the three non-equivalent methoxy (-OCH₃) groups. The chemical shifts (δ) would be influenced by the electron-donating effects of the amine and methoxy substituents. The coupling patterns (splitting) of the aromatic protons would provide information about their relative positions on the benzene ring.

The ¹³C-NMR spectrum would show nine distinct signals, corresponding to the six carbons of the benzene ring and the three carbons of the methoxy groups. The chemical shifts of the aromatic carbons would be significantly affected by the positions of the methoxy and aniline (B41778) substituents.

A definitive table of chemical shifts requires experimental data, which is not available in the searched sources.

Mass Spectrometry (MS) Applications (e.g., ESI-MS, GC-MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for the analysis of volatile compounds like trimethoxyaniline isomers.

For this compound (C₉H₁₃NO₃), the molecular ion peak [M]⁺ would be expected at an m/z of 183. The fragmentation pattern would likely involve the loss of methyl radicals (•CH₃, a loss of 15 Da) from the methoxy groups or the loss of formaldehyde (CH₂O, a loss of 30 Da). Analysis of the fragmentation of the related isomer 3,4,5-Trimethoxyaniline shows major peaks at m/z 183, 168 (loss of •CH₃), and 110. A similar, though not identical, pattern would be expected for the 2,3,4-isomer.

A table of the mass spectrometry fragmentation pattern cannot be accurately compiled without experimental data.

X-ray Crystallography Studies for Structural Insight

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles. It would also reveal the crystal system, space group, and unit cell dimensions, as well as information about intermolecular interactions, such as hydrogen bonding, that stabilize the crystal packing.

While the crystal structure of a derivative, (E)-N-(2,3,4-Trimethoxy-6-methylbenzylidene)aniline, has been reported, no crystallographic data for the parent compound this compound was found in the searched literature. Such a study would be necessary to provide definitive structural parameters.

Computational Chemistry and Theoretical Modeling of 2,3,4 Trimethoxyaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of 2,3,4-Trimethoxyaniline. Methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and predicting the reactivity of the molecule.

The electronic properties of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining its chemical behavior. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and stability.

Reactivity descriptors, derived from quantum chemical calculations, provide a quantitative measure of the molecule's reactivity. These descriptors include electronegativity, chemical hardness, and the electrophilicity index, which help in predicting how this compound will interact with other chemical species. For instance, a study on various substituted anilines demonstrated a correlation between toxicity and descriptors like HOMO and LUMO energies, suggesting that the electronic properties of the amino group are pivotal in their biological activity nih.gov. While this study did not specifically include this compound, the same principles would apply.

Table 1: Illustrative Quantum Chemical Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -5.2 eV | Electron-donating ability |

| LUMO Energy | -0.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Chemical stability and reactivity |

| Electronegativity (χ) | 3.0 eV | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 eV | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.05 eV | Propensity to accept electrons |

| Note: These values are illustrative and would need to be confirmed by specific DFT calculations for this compound. |

A detailed analysis of the molecular electrostatic potential (MEP) map would further reveal the regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack.

Prediction of Molecular Interactions and Binding Properties

Understanding how this compound interacts with biological targets or other molecules is crucial for applications in medicinal chemistry and materials science. Computational methods such as molecular docking are employed to predict the binding modes and affinities of a ligand with a receptor.

Molecular docking simulations would involve placing the 3D structure of this compound into the binding site of a target protein. The simulation then explores various possible orientations and conformations of the molecule within the binding pocket and calculates a scoring function to estimate the binding affinity. This can help in identifying potential biological targets for this compound and in designing derivatives with improved binding characteristics.

The binding properties are influenced by various intermolecular forces, including hydrogen bonds, van der Waals interactions, and electrostatic interactions. For this compound, the amino group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy (B1213986) groups can act as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking interactions.

Table 2: Predicted Interaction Profile of this compound with a Hypothetical Receptor

| Interaction Type | Potential Interacting Residues | Estimated Contribution to Binding Affinity |

| Hydrogen Bond (Donor) | Asp, Glu, Ser | High |

| Hydrogen Bond (Acceptor) | Asn, Gln, Arg | Moderate |

| Hydrophobic Interactions | Leu, Val, Ile | Moderate |

| π-π Stacking | Phe, Tyr, Trp | Moderate |

| Note: This table is a generalized prediction and the actual interactions would depend on the specific target receptor. |

Conformational Analysis and Energy Minimization

The biological activity and physical properties of a flexible molecule like this compound are dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (conformers) of the molecule and their relative energies.

Computational methods for conformational analysis involve systematically or stochastically exploring the rotational freedom around the single bonds of the molecule. The methoxy groups and the amino group in this compound can rotate, leading to a variety of possible conformations.

Once a set of possible conformations is generated, energy minimization is performed to find the geometry with the lowest potential energy for each conformer. This process helps in identifying the most stable, low-energy conformations that are likely to be populated at a given temperature. The relative energies of these conformers can be used to calculate their population distribution according to the Boltzmann distribution.

Table 3: Relative Energies of Hypothetical Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C2-C1-N-H) | Dihedral Angle (C1-C2-O-CH3) |

| 1 (Global Minimum) | 0.00 | 0° | 0° |

| 2 | 0.75 | 180° | 0° |

| 3 | 1.20 | 0° | 180° |

| 4 | 1.95 | 180° | 180° |

| Note: The dihedral angles and energies are for illustrative purposes to demonstrate the outcome of a conformational analysis. |

Mechanistic Insights from Computational Simulations

For example, the mechanism of electrophilic substitution on the aniline (B41778) ring or reactions involving the amino group could be investigated. DFT calculations can be used to determine the activation energies for different possible reaction pathways, allowing for the prediction of the most favorable mechanism. For instance, computational studies on the reaction of 4-methyl aniline with OH radicals have elucidated the reaction mechanism and kinetics, identifying the primary products formed mdpi.com. A similar approach could be applied to understand the atmospheric chemistry or metabolic pathways of this compound.

These simulations can also shed light on the role of catalysts or solvent effects on the reaction mechanism and kinetics.

Quantitative Structure-Activity Relationships (QSAR) in Chemical Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies focusing on this compound were found, it is a valuable tool for the design of new aniline derivatives with desired properties.

In a typical QSAR study, a dataset of compounds with known activities is used. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

Such models can then be used to predict the activity of new, untested compounds. For example, a QSAR study on substituted anilines identified correlations between their toxicity and descriptors related to hydrogen bonding capacity nih.gov. If this compound were included in a dataset of aniline derivatives with a specific biological activity, a QSAR model could be developed to guide the design of new analogues with enhanced potency. The position and nature of the methoxy groups in this compound would significantly influence the molecular descriptors and, consequently, the predicted activity.

Applications of 2,3,4 Trimethoxyaniline in Advanced Chemical Synthesis and Materials Science

Role as a Key Building Block in Organic Synthesis

The primary documented role of 2,3,4-Trimethoxyaniline is as a foundational molecule, or building block, for the construction of more complex chemical structures. Its specific arrangement of methoxy (B1213986) groups and the reactive amine handle make it a suitable precursor for creating substituted heterocyclic systems.

A key example of its application is in the solvent-free, microwave-assisted synthesis of quinoline (B57606) and dihydroquinoline derivatives. In this context, this compound serves as the aniline (B41778) component in the Skraup reaction, reacting with α,β-unsaturated ketones like methyl vinyl ketone. This reaction, facilitated by a potassium dodecatungstocobaltate (PDTC) catalyst under microwave irradiation, provides an efficient and high-yield pathway to substituted quinolines. Quinolines are a significant class of heterocyclic compounds with a wide array of biological activities, and their synthesis from readily available anilines is a cornerstone of medicinal chemistry.

Precursor in the Synthesis of Specialty Chemicals

Flowing directly from its role as a building block, this compound acts as a precursor in the synthesis of specialty chemicals, particularly substituted quinolines. Specialty chemicals are valued for their specific functions and performance, and heterocyclic compounds like quinolines are prominent in this category due to their applications in pharmaceuticals and materials science.

In the synthesis of 5,6,7-trimethoxy-4-methylquinoline, this compound is the key starting material that provides the core aromatic amine structure. The reaction conditions for this transformation have been optimized, demonstrating the compound's utility in creating precisely substituted molecules.

Below is a data table summarizing the research findings for the synthesis of a quinoline derivative using this compound.

Table 1: Microwave-Assisted Synthesis of 5,6,7-trimethoxy-4-methylquinoline

| Reactant A | Reactant B | Catalyst | Power / Time | Yield | Reference |

|---|

Development of Catalytic Ligands and Precatalysts (e.g., α-diimine nickel catalysts)

Based on the available research, there is no specific information detailing the use of this compound in the development of catalytic ligands or precatalysts, such as α-diimine nickel catalysts. While derivatives of its isomer, 2,4,6-Trimethoxyaniline, have been investigated as ligands in nickel-catalyzed ethylene (B1197577) polymerization, similar applications for the 2,3,4-isomer are not documented in the provided search results.

Application in Advanced Polymer Synthesis (e.g., Polyimides, PE elastomers)

There is no specific information in the provided search results to confirm the application of this compound in the synthesis of advanced polymers like polyimides or polyethylene (B3416737) (PE) elastomers. Research into polyimide synthesis often involves various aromatic diamines, and the production of PE elastomers can be achieved with α-diimine nickel catalysts, but a direct link to this compound is not established.

Chemical Modification of Carbon Nanomaterials and Graphene

The chemical modification of carbon nanomaterials and graphene often utilizes aniline derivatives to functionalize their surfaces and tune their properties. However, the available research does not specify the use of this compound for this purpose. Studies have reported the use of other related compounds, such as ortho-methoxyaniline and 4-nitroaniline, for modifying multi-wall carbon nanotubes, but not the 2,3,4-trimethoxy isomer.

Intermediate in the Synthesis of Dyes and Pigments

While substituted anilines are a critical class of compounds used as intermediates in the synthesis of a wide range of dyes and pigments, there is no specific documentation in the search results that identifies this compound as an intermediate for this application. Its isomers, 3,4,5-Trimethoxyaniline (B125895) and 2,4,6-Trimethoxyaniline, are noted for their role in producing colorants.

Role in the Synthesis of Agrochemicals

There is no information within the provided research to suggest that this compound plays a role as an intermediate or building block in the synthesis of agrochemicals. The isomer 2,4,6-Trimethoxyaniline is noted as a versatile precursor in the agrochemical industry, but this application is not documented for this compound.

Future Research Directions and Unexplored Avenues for 2,3,4 Trimethoxyaniline

Development of Novel and Efficient Synthetic Routes

The synthesis of quinoline (B57606) derivatives from anilines is a cornerstone of heterocyclic chemistry, with established methods like the Skraup and Doebner-Miller reactions frequently employed. pharmaguideline.comwikipedia.orgwikipedia.org For instance, 6,7,8-trimethoxy-4-methylquinoline can be synthesized from 2,3,4-trimethoxyaniline through a reaction with methyl vinyl ketone in the presence of ferric chloride and zinc chloride. mdpi.com Another approach is the Doebner reaction, which involves reacting an aniline (B41778), an aldehyde, and pyruvic acid. cbijournal.comresearchgate.net

While these methods are effective, future research should focus on developing more novel, efficient, and sustainable synthetic routes. A promising step in this direction is the development of catalyst-free Doebner reactions conducted in environmentally benign solvents like ethanol (B145695), which offer high yields and simple product isolation. cbijournal.comresearchgate.net

Future research could explore:

Biocatalysis: Employing enzymes to synthesize this compound or its derivatives, offering high selectivity and mild reaction conditions.

Novel Catalysts: Investigating new catalytic systems, such as nanocatalysts or phase transfer catalysts, to improve reaction rates and yields for its synthesis and subsequent transformations.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound-based compounds, allowing for better control, scalability, and safety.

Microwave-Assisted Synthesis: Further exploring microwave-assisted reactions, which can significantly reduce reaction times and improve energy efficiency.

Table 1: Comparison of Synthetic Routes for Quinoline Derivatives from Anilines

| Synthetic Method | Reactants | Key Features/Catalysts | Future Research Focus |

|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, Oxidizing Agent | Uses strong acids (H₂SO₄) and can be violent; requires moderators like ferrous sulfate. wikipedia.orguop.edu.pk | Development of milder oxidizing agents and less harsh acidic conditions. |

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated Carbonyls | Catalyzed by Lewis or Brønsted acids (e.g., SnCl₄, p-TsOH). wikipedia.org | Exploration of recyclable solid acid catalysts and expanding substrate scope. |

| Catalyst-Free Doebner Reaction | 3,4,5-Trimethoxyaniline (B125895), Pyruvic Acid, Aromatic Aldehyde | Performed in ethanol, offering a greener alternative with high yields and simple workup. cbijournal.comresearchgate.net | Application to this compound and optimization for a wider range of substrates. |

Exploration of Underutilized Reactivity Patterns

Current research often utilizes this compound in known transformations like condensation reactions to form Schiff bases, which are then used to create various heterocyclic compounds. smolecule.com It also serves as a key reactant in the synthesis of quinolines and naphthoquinone derivatives with potential biological activities. smolecule.commdpi.com However, the full extent of its reactivity remains to be charted.

A significant area for future exploration is its participation in cycloaddition reactions . These reactions are powerful tools for constructing cyclic molecules, often with high stereocontrol. wikipedia.orglibretexts.org

Diels-Alder Reactions: As a [4+2] cycloaddition, this reaction is fundamental for creating six-membered rings. wikipedia.org Investigating this compound derivatives as either dienes or dienophiles could open pathways to complex polycyclic systems. The electron-rich nature of the aniline ring could be harnessed in inverse-electron-demand Diels-Alder reactions. whiterose.ac.uk

1,3-Dipolar Cycloadditions: These [3+2] cycloadditions, such as the Huisgen cycloaddition, form five-membered heterocyclic rings. wikipedia.org Transforming the amine group of this compound into an azide (B81097) would create a 1,3-dipole, which could react with various dipolarophiles to generate novel triazole-containing compounds. This approach has been successfully used for other heterocyclic azides. beilstein-journals.org

Exploring these underutilized pericyclic reactions could lead to the discovery of novel molecular skeletons with unique properties, expanding the chemical space accessible from this versatile starting material.

Computational Design and Validation of New Derivatives

Computational chemistry is an indispensable tool in modern drug discovery. For derivatives of trimethoxyanilines, molecular docking studies are already being used to predict their binding affinity to biological targets like tubulin, which is crucial for their anticancer effects. mdpi.comnih.gov

The next frontier lies in leveraging more advanced computational methods, particularly artificial intelligence (AI) and machine learning (ML). researchgate.nettums.ac.irdergipark.org.tr Research has shown that supervised machine learning can be used to understand and predict the toxicity profiles of related kinase inhibitors based on their chemical structures. nih.gov This approach can be extended to derivatives of this compound.

Future research directions include:

De Novo Drug Design: Using deep learning models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design entirely new molecules based on the this compound scaffold with optimized activity and safety profiles. tums.ac.irinteraxbiotech.com

ADMET Prediction: Applying ML algorithms to accurately predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual derivatives, reducing the failure rate of drug candidates in later stages.

Quantitative Structure-Activity Relationship (QSAR): Developing sophisticated QSAR models to establish a clear link between the structural features of this compound derivatives and their biological activity.

Table 2: Application of Computational Methods in Drug Design

| Computational Method | Application Area | Future Potential for this compound |

|---|---|---|

| Molecular Docking | Predicting binding mode and affinity to a target protein. nih.gov | Screening virtual libraries of derivatives against new therapeutic targets. |

| Machine Learning (ML) | Predicting toxicity, bioactivity, and physicochemical properties. researchgate.netnih.gov | Building predictive models for toxicity and efficacy to guide synthesis efforts. |

| Deep Learning (DL) | Designing novel molecules (de novo design) with desired properties. tums.ac.irinteraxbiotech.com | Generating novel, patentable anticancer or antimicrobial agents with high predicted potency. |

Integration into Emerging Areas of Sustainable Chemistry

Sustainable or "green" chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The principles of sustainable chemistry can be applied to the entire lifecycle of this compound and its products.

Future research should focus on:

Biodegradable Polymers: While some patents mention the use of trimethoxyaniline derivatives in biodegradable polymers, dedicated research is needed. epo.orggoogleapis.com this compound could be used as a monomer or an additive to create novel polymers that are both functional and environmentally benign, breaking down into harmless products. lcms.cznih.govnanochemres.org The ester bonds present in many biodegradable polyesters are susceptible to microbial degradation, a feature that could be incorporated into new designs. nih.gov

Renewable Feedstocks: Investigating synthetic pathways to this compound that start from renewable bio-based resources instead of petroleum-based precursors.

Waste Valorization: Developing methods to recycle or upcycle waste products generated during the synthesis of its derivatives, contributing to a circular economy.

Photocatalysis: Using light as an energy source to drive the synthesis of this compound derivatives, which can lead to more energy-efficient and selective reactions.

Advanced Materials Development through Trimethoxyaniline Scaffolds

The application of this compound is not limited to pharmaceuticals. It has shown significant promise in the field of materials science. A key example is its use in creating α-diimine nickel complexes that act as catalysts for ethylene (B1197577) polymerization. smolecule.com These catalysts lead to the production of polyethylene (B3416737) with enhanced thermal stability and high molecular weights, making the resulting polymers suitable as thermoplastic elastomers. smolecule.com

Building on this, future research can explore the development of other advanced materials:

Conductive Polymers: Aniline is the parent monomer for polyaniline, one of the most studied conductive polymers. wikipedia.orgnih.gov The synthesis of conductive polymers can be achieved through chemical or electrochemical polymerization. encyclopedia.pubtubitak.gov.tr By using this compound as a monomer, novel conductive polymers could be synthesized. The three methoxy (B1213986) groups are expected to significantly influence the electronic properties (e.g., conductivity, bandgap) and processability of the resulting polymer, opening up applications in organic electronics, sensors, and anti-corrosion coatings. nih.govresearchgate.net

Functional Dyes and Pigments: The compound already serves as a precursor for dyes. smolecule.com Research into creating "smart" dyes that change color in response to stimuli (e.g., pH, temperature, light) could be a fruitful avenue.

Materials for Optics: The electron-rich aromatic system could be functionalized to create materials with nonlinear optical (NLO) properties for applications in photonics and optoelectronics.

The unique electronic and structural features of the this compound scaffold provide a rich platform for the rational design of a new generation of functional organic materials.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3,4-Trimethoxyaniline with high purity, and how can intermediates be characterized?

- Methodology :

- Synthetic routes : Use nucleophilic substitution or reductive amination starting from 2,3,4-trimethoxybenzaldehyde. For example, condensation with hydroxylamine followed by catalytic hydrogenation yields the target compound .

- Purity optimization : Purify via recrystallization in ethanol/water (1:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor purity by HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) .

- Characterization : Confirm structure via -NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.7–3.9 ppm for methoxy groups) and high-resolution mass spectrometry (HRMS, [M+H]+ expected at m/z 198.1125) .

Q. How should researchers handle safety protocols for this compound in laboratory settings?

- Methodology :

- Hazard mitigation : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation (GHS H330) and skin contact (H312) .

- Emergency response : For spills, neutralize with 10% sodium bicarbonate and adsorb with inert material (e.g., vermiculite). Dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies for this compound derivatives be designed to optimize biological activity?

- Methodology :

- Derivative synthesis : Modify the methoxy substituents (e.g., replace with halogens or alkyl groups) using methods like Buchwald-Hartwig amination or Ullmann coupling .

- Biological assays : Test cytotoxicity (MTT assay), enzyme inhibition (e.g., kinases via ADP-Glo™), and pharmacokinetics (Caco-2 permeability, microsomal stability) .

- Data interpretation : Use molecular docking (AutoDock Vina) to correlate substituent effects with target binding affinity. For example, 3,4,5-trimethoxy analogs show reduced activity in ELSA isolates due to steric hindrance .

Q. How to resolve contradictions in reported biological activity data for this compound derivatives?

- Methodology :

- Experimental replication : Standardize assay conditions (e.g., cell line passage number, serum batch) to minimize variability .

- Meta-analysis : Compare datasets using tools like RevMan (Cochrane Collaboration) to identify outliers. For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Mechanistic validation : Perform RNA-seq or proteomics to confirm target engagement. Inactive derivatives may lack metabolic activation (e.g., cytochrome P450-mediated prodrug conversion) .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.